

An In-depth Technical Guide to the Physical Properties of 7-Octynoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Octynoic acid

Cat. No.: B076700

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octynoic acid is a medium-chain fatty acid that has garnered significant interest in the field of drug development and chemical biology.[1][2] Its terminal alkyne group makes it a valuable building block in "click chemistry," particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[2][3] This functionality allows for its use as a versatile linker in the synthesis of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). [3] PROTACs are novel therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins. A thorough understanding of the physical properties of **7-Octynoic acid** is crucial for its effective handling, formulation, and application in these advanced scientific endeavors. This guide provides a comprehensive overview of its key physical characteristics, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of **7-Octynoic acid** are essential for its application in laboratory and industrial settings. These properties dictate its behavior in different solvents and at various temperatures, which is critical for reaction setup, purification, and formulation development.

Data Presentation: Summary of Physical Properties

Property	Value	Source(s)
Molecular Formula	$C_8H_{12}O_2$	
Molecular Weight	140.18 g/mol	
Appearance	Colorless to light pink liquid	
Density	1.045 g/cm ³	
Melting Point	19 °C	
Boiling Point	290.64 °C (rough estimate)	
Refractive Index	1.4502	
pKa (Predicted)	4.74 ± 0.10	
Solubility in DMSO	150 mg/mL (1070.05 mM) (ultrasonication may be required)	
Solubility in Water	5 mg/mL (35.67 mM) (ultrasonication may be required)	

Experimental Protocols

Accurate determination of the physical properties of **7-Octynoic acid** relies on standardized experimental procedures. The following protocols provide detailed methodologies for measuring key characteristics.

Melting Point Determination (Capillary Tube Method)

The melting point of a substance is the temperature at which it changes state from solid to liquid. For fatty acids, which may melt over a range, this is often observed as a "slip point."

Principle: A small, solidified sample of the fatty acid inside a capillary tube is heated in a controlled manner. The temperature at which the substance becomes completely liquid is recorded as the melting point.

Apparatus:

- Melting point capillary tubes
- Calibrated thermometer (0.2 °C subdivisions)
- Heating bath (e.g., Thiele tube, oil bath, or automated melting point apparatus)
- Sample of **7-Octynoic acid**

Procedure:

- If the sample is liquid at room temperature, it must be chilled to solidify.
- Introduce a small amount of the solidified **7-Octynoic acid** into a capillary tube, ensuring a column of about 10 mm.
- Place the capillary tube in a cooling bath (e.g., ice water) to ensure complete solidification.
- Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb.
- Immerse the thermometer and attached capillary tube in the heating bath.
- Heat the bath slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Record the temperature at which the sample becomes completely liquid. This is the melting point. For fatty acids, two temperatures may be recorded: the point at which the substance begins to soften and the point at which it becomes a clear liquid.

Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Principle: A small amount of the liquid is heated in a vial with an inverted capillary tube. As the liquid boils, vapor displaces the air in the capillary tube. Upon cooling, the liquid is drawn into

the capillary tube when the vapor pressure inside the tube equals the atmospheric pressure. The temperature at this point is the boiling point.

Apparatus:

- Small test tube or vial
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., Thiele tube or oil bath)
- Rubber band or other means of attachment

Procedure:

- Place a small amount of **7-Octynoic acid** into the test tube.
- Place the capillary tube (sealed end up) into the test tube.
- Attach the test tube to the thermometer.
- Heat the apparatus in the heating bath.
- A stream of bubbles will emerge from the open end of the capillary tube as the liquid boils and expels the air.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

Solubility is a measure of the ability of a substance to dissolve in a solvent.

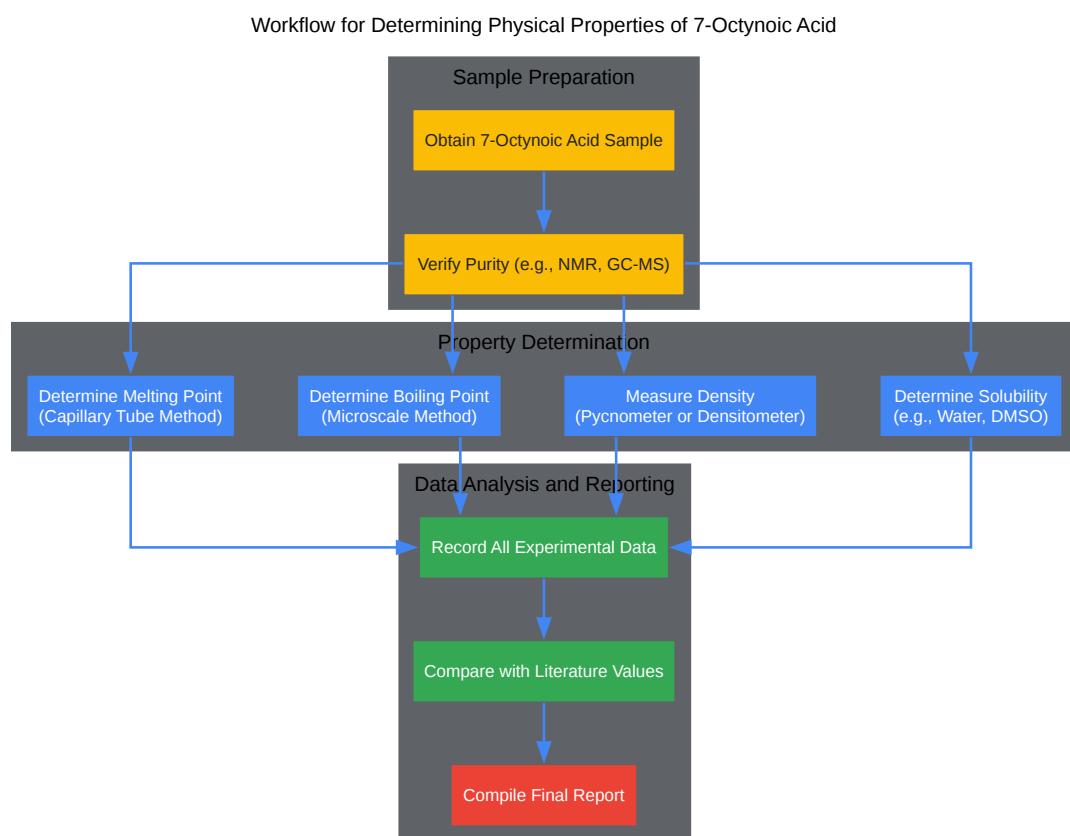
Principle: A known amount of the solute is added to a known volume of the solvent. The mixture is agitated, and the concentration at which the solute no longer dissolves is determined. For

fatty acids, which can be sparingly soluble in aqueous solutions, turbidity measurements can be employed.

Apparatus:

- Vials or test tubes
- Calibrated pipettes and balances
- Vortex mixer or sonicator
- Optional: Spectrophotometer or turbidimeter for quantitative analysis

Procedure (Qualitative):


- Add a measured amount of **7-Octynoic acid** to a known volume of the solvent (e.g., water, DMSO) in a vial.
- Agitate the mixture vigorously (e.g., using a vortex mixer or sonicator) for a set period.
- Visually inspect the solution for any undissolved material.
- If the solute has completely dissolved, repeat the process with a higher concentration until a saturated solution is obtained.

Procedure (Quantitative using Turbidity):

- Prepare a series of solutions with increasing concentrations of **7-Octynoic acid** in the desired solvent.
- Measure the turbidity of each solution using a turbidimeter.
- Plot turbidity as a function of concentration. The point at which the turbidity begins to increase significantly indicates the solubility limit.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of **7-Octynoic acid**.

[Click to download full resolution via product page](#)

Workflow for determining the physical properties of **7-Octynoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Octynoic acid | C8H12O2 | CID 5312700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Octynoic acid CAS#: 10297-09-3 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 7-Octynoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076700#physical-properties-of-7-octynoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com